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Compound of Interest

Compound Name: Octanoic acid triethanolamine salt

Cat. No.: B1654422

An In-depth Technical Guide on the Mechanism of Formation of Octanoic Acid
Triethanolamine Salt

Executive Summary

This technical guide provides a comprehensive overview of the formation mechanism,
physicochemical properties, and analytical characterization of octanoic acid triethanolamine
salt. The formation is a classic acid-base neutralization reaction involving proton transfer from
the carboxylic acid (octanoic acid) to the tertiary amine (triethanolamine). This guide details the
core chemical principles, presents key quantitative data in tabular format, outlines detailed
experimental protocols for synthesis and analysis, and provides visual diagrams to illustrate the
reaction pathway and experimental workflow. This document is intended for researchers,
scientists, and professionals in the fields of chemistry and drug development who require a
detailed understanding of this amine salt.

Core Mechanism of Formation

The formation of octanoic acid triethanolamine salt is an exothermic acid-base neutralization
reaction.[1] The core of the mechanism involves the transfer of a proton (H*) from the acidic
carboxylic acid group (-COOH) of octanoic acid to the basic tertiary nitrogen atom of
triethanolamine (N(CH2CH20H)s).

This proton transfer results in the formation of two ionic species: the octanoate anion
[CH3(CH2)6COO]~ and the triethanolammonium cation [HN+(CH2CH20H)s].[1] These
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oppositely charged ions are held together by electrostatic attraction, forming the salt. For
complete conversion and to ensure no residual reactants remain, a 1:1 molar ratio between the
octanoic acid and triethanolamine is crucial.[1]

The overall reaction can be represented as:

C7H15COOH + N(CH2CH20H)3 — [C7H15COO]~"[HN(CH2CH20H)s]*
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Caption: Proton transfer mechanism in the formation of octanoic acid triethanolamine salt.

Data Presentation

The physicochemical properties of the reactants and the resulting salt are summarized below.

Table 1: Physicochemical Properties of Reactants and
Product
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Octanoic Acid

Property Octanoic Acid Triethanolamine Triethanolamine
Salt

Caprylic Acid, n- ) Triethanolammonium
Synonyms ) ) Trolamine, TEOA[4]

Octanoic Acid[2][3] Octanoate
Molecular Formula CsH1602[1][2] CeH1sNOs3[1][5] C14H31NOs[1]
Molecular Weight (

144.21[1] 149.19[1][6] 293.40[1]
g/mol)

Colorless to light Colorless, viscous Colorless or pale
Appearance Lo - o

yellow oily liquid[2] liquid[4][6] yellow liquid[1]

- ) 335.4 (decomposes) ]
Boiling Point (°C) 239.7 Not available
[61[7]

Melting Point (°C) 16.7 21.6[6] Not available

Slightly soluble in

Miscible with water

Soluble in water and

Solubility water; soluble in many organic
) and alcohols[4][7]
organic solvents solvents[1]
7.74 (for the conjugate ]
pKa ~4.89 Not applicable

acid)[4]

Table 2: Characteristic FT-IR Absorption Bands for
Reaction Monitoring

Vibrational spectroscopy is a primary tool for confirming the salt's formation by observing the

disappearance of reactant peaks and the appearance of product peaks.[1]
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Wavenumber (cm~12)

Functional Group /
Vibration

Observation

2500-3300

O-H stretch (Carboxylic Acid

Dimer)

Broad band present in
Octanoic Acid; diminishes or
disappears upon salt

formation.[1]

~1710

C=0 stretch (Carboxylic Acid)

Sharp peak present in
Octanoic Acid; disappears
upon conversion to

carboxylate.

1550-1610

COO stretch (Asymmetric)

Appears in the product,
confirming carboxylate anion

formation.[1]

1300-1420

COO stretch (Symmetric)

Appears in the product,
confirming carboxylate anion

formation.[1]

3200-3500

O-H stretch (Alcohol)

Present in Triethanolamine

and the final product.

2200-2800

N*-H stretch (Ammonium ion)

Broad bands appear in the
product, confirming protonation

of the amine.

Experimental Protocols

The synthesis and characterization of octanoic acid triethanolamine salt follow standard

laboratory procedures for acid-base reactions and spectroscopic analysis.

Synthesis Protocol

o Reactant Calculation: Calculate the required mass of octanoic acid and triethanolamine to

achieve a 1:1 molar ratio.

e Mixing: In a suitable reaction vessel, add the pre-weighed octanoic acid.
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e Reaction: While stirring, slowly add the triethanolamine to the octanoic acid. The reaction is
exothermic, and cooling may be applied to control the temperature, especially for larger
scales.[1]

o Completion: Continue stirring for a set period (e.g., 30-60 minutes) at room temperature to
ensure the reaction goes to completion. The absence of a solid phase (if starting with solid
octanoic acid at low temps) and a clear, homogenous liquid indicates product formation.

o Purity: The resulting product is generally used directly, as the 1:1 stoichiometry ensures high
purity.[1] Further purification is typically not necessary if high-purity starting materials are
used.

Characterization Protocols

o Sample Preparation: Place a drop of the liquid sample (octanoic acid, triethanolamine, or the
final salt) directly onto the ATR crystal or between two KBr/NaCl plates to create a thin liquid
film.

o Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm™2.

e Analysis: Analyze the resulting spectrum for key changes. Confirm the disappearance of the
broad O-H stretch (2500-3300 cm~1) and the C=0 stretch (~1710 cm~1) from octanoic acid.
Verify the appearance of the strong asymmetric carboxylate (COO™) stretch around 1550-
1610 cm~1 and the protonated amine (N+-H) bands, confirming the formation of the salt.[1]

o Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent
(e.g., CDCls, D20).

o Data Acquisition: Acquire *H and 13C NMR spectra.

e Analysis: Compare the spectra of the product to the reactants. Look for characteristic shifts
in the signals corresponding to the protons and carbons near the carboxylic acid and amine
groups. Protonation of the nitrogen in triethanolamine and deprotonation of the carboxylic
acid lead to distinct changes in their respective chemical environments and shifts.[1]

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for
electrospray ionization (ESI).
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« Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

¢ Analysis: In positive ion mode, confirm the presence of the triethanolammonium cation with a
mass-to-charge ratio (m/z) corresponding to [HN(CH2CH20H)s]*. In negative ion mode,
confirm the presence of the octanoate anion [CH3(CH2)eCOOQ]~ at m/z 143.1.[1] The
detection of both ions provides definitive evidence of the salt's ionic nature.

Synthesis

1. Weigh Reactants
(Octanoic Acid & Triethanolamine)
1:1 Molar Ratio

2. Mix & Stir
(Control Temperature)

3. Homogenous Salt Product

FT-IR Spectroscopy
(Confirm Functional Groups)

NMR Spectroscopy
(Confirm Structure & Purity)

Mass Spectrometry
(Confirm lonic Species)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and characterization of the salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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